molecular formula C48H108I3N3 B077245 Tetrabutylammonium triiodide CAS No. 13311-45-0

Tetrabutylammonium triiodide

Cat. No.: B077245
CAS No.: 13311-45-0
M. Wt: 1108.1 g/mol
InChI Key: MZYZRSVLEXUIRP-UHFFFAOYSA-K
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Description

Tetrabutylammonium triiodide (TBAI) is an inorganic compound composed of tetrabutylammonium cations and triiodide anions. It is a yellow solid that is soluble in many organic solvents. TBAI is a strong oxidizing agent and is used in various organic synthesis reactions. In addition, it has been studied for its potential applications in the fields of medicine, agriculture, and biochemistry.

Scientific Research Applications

  • Iodimetric Determinations in Organic Solvents : This technique uses tetrabutylammonium triiodide for quantitative analysis of oxidants in organic solutions, applicable in determining manganese oxidation states in methylene chloride solutions (Perez-Benito, Brillas, & Arias, 1990).

  • Chemoselective Bromodeboronation of Organotrifluoroborates : Tetrabutylammonium tribromide (similar to triiodide) has been used for bromodeboronation, showing high regio- and chemoselectivity, and applied in (Z)-dibromoalkene syntheses (Yao et al., 2010).

  • Catalysis in Cyclization of Unsaturated N-Chloroamines : Tetrabutylammonium iodide, which forms this compound under certain conditions, is used as a catalyst for the cyclization of N-chloroamines, efficient for synthesizing 3-chloropiperidines (Noack & Göttlich, 2002).

  • Dye-Sensitized Solar Cells : The effect of the iodide/triiodide redox electrolyte in organic solvents on the photoelectrochemical properties of solar cells has been studied, using bis(tetrabutylammonium) cis-bis(thiocyanato)bis(4-carboxy-2,2′-bipyridine-4′-carboxylato)ruthenium(II)-sensitized nanocrystalline TiO2 solar cells (Fukui et al., 2006).

  • Photocatalytic Activation in Silyl Hydrides : Tetrabutylammonium decatungstate, similar to triiodide, has been used for the photocatalytic activation of Si−H bonds in silyl hydrides for the hydrosilylation of electron‐poor alkenes (Qrareya et al., 2015).

  • Halodeboronation Using Tetrabutylammonium Tribromide or Cesium Triiodide : This study reports the halodeboronation of organotrifluoroborates using tetrabutylammonium tribromide or cesium triiodide in aqueous medium, highlighting the method's tolerance for various functional groups (Yao et al., 2012).

  • Synthesis of Piperidines : Tetrabutylammonium tribromide, a compound similar to triiodide, is an efficient catalyst for the one-pot synthesis of highly substituted piperidines (Khan, Lal, & Khan, 2010).

  • Copolymerization of CO2 with Epoxides : Tetrabutylammonium carbonate, related to triiodide, is shown to be an ideal initiator for the copolymerization of CO2 and propylene oxide (Patil et al., 2019).

Safety and Hazards

Tetrabutylammonium triiodide is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas. For personal protection, it is recommended to use a dust mask type N95 (US), Eyeshields, and Gloves .

Future Directions

The untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition, are reviewed and discussed with the hope of arousing the interest on the subject and stimulating new research directions .

Properties

IUPAC Name

tetrabutylazanium;triiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.I3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-2/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSSZSCMFDYICE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.I[I-]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36I3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13311-45-0
Record name Tetrabutylammonium Triiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is tetrabutylammonium triiodide used in studying chemical reactions?

A1: this compound serves as a useful reagent in iodimetric titrations conducted in organic solvents like methylene chloride []. For example, it helps determine the oxidation state of manganese after permanganate reactions in such solutions []. The presence of excess tetrabutylammonium iodide and glacial acetic acid leads to the formation of this compound. This formation allows for the spectrophotometric measurement of the triiodide's concentration at specific wavelengths (295 or 365 nm) []. This approach enables researchers to quantify oxidants present in organic solutions, providing insights into reaction mechanisms and product formation.

Q2: What is interesting about the crystal structure of this compound?

A2: this compound is known to form unique crystal structures, making it valuable in materials science. Researchers investigating novel organic metals utilized this compound to synthesize a κ‐type organic metal based on a bis‐fused tetrathiafulvalene derivative []. This involved reacting the derivative with this compound in chlorobenzene, resulting in the formation of the desired metal with interesting electronic properties [].

Q3: What are the electrochemical properties of this compound?

A3: this compound is a key component in high-capacity lithium-halogen batteries []. Research shows that a Li||this compound (TBAI3) cell exhibits a high capacity of 631 mAh g-1I (265 mAh g-1electrode), and a record-high energy density of up to 2013 Wh kg-1I (845 Wh kg-1electrode) []. These impressive electrochemical properties make it a promising candidate for next-generation energy storage devices.

Q4: What analytical techniques are used to study this compound?

A4: Various analytical methods are employed to characterize this compound. Spectroscopic techniques like UV-Vis spectrophotometry are used to monitor its formation and quantify its concentration in solutions []. Additionally, X-ray crystallography helps determine the crystal structure of compounds formed using this compound, elucidating their structural properties and potential applications in materials science []. Electrochemical techniques, such as cyclic voltammetry, are vital for investigating its redox behavior and performance in battery applications [].

Q5: Has this compound been explored in other areas of chemical research?

A5: Yes, studies have used this compound to investigate the catalytic cycle of divanadium complexes with salen ligands in oxygen reduction reactions []. The research focuses on the two-electron redox processes of the dinuclear center in these complexes []. This work highlights the versatility of this compound in exploring different areas of inorganic chemistry and catalysis.

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